molecular formula C15H33BrPb B14731053 Bromotris(2,2-dimethylpropyl)plumbane CAS No. 10382-41-9

Bromotris(2,2-dimethylpropyl)plumbane

Cat. No.: B14731053
CAS No.: 10382-41-9
M. Wt: 500 g/mol
InChI Key: MDYSKAVNQVSUOL-UHFFFAOYSA-M
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Description

Bromotris(2,2-dimethylpropyl)plumbane (CAS 10382-41-9) is an organolead compound featuring a central lead atom bonded to three 2,2-dimethylpropyl (neopentyl) groups and one bromine substituent . The neopentyl groups are highly branched, imparting significant steric hindrance, which stabilizes the lead center against decomposition and unwanted side reactions. The compound’s stability and reactivity profile suggest utility as a precursor in organometallic synthesis or catalysis, though its toxicity—common to most lead derivatives—requires careful handling .

Properties

CAS No.

10382-41-9

Molecular Formula

C15H33BrPb

Molecular Weight

500 g/mol

IUPAC Name

bromo-tris(2,2-dimethylpropyl)plumbane

InChI

InChI=1S/3C5H11.BrH.Pb/c3*1-5(2,3)4;;/h3*1H2,2-4H3;1H;/q;;;;+1/p-1

InChI Key

MDYSKAVNQVSUOL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromotris(2,2-dimethylpropyl)plumbane typically involves the reaction of lead(IV) bromide with 2,2-dimethylpropylmagnesium bromide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:

PbBr4+3(CH3\text{PbBr}_4 + 3 \text{(CH}_3PbBr4​+3(CH3​

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The structural diversity among organolead compounds significantly impacts their electronic and steric properties. Below is a comparative analysis of Bromotris(2,2-dimethylpropyl)plumbane with selected analogs:

Compound Name CAS Number Substituents Key Structural Features
This compound 10382-41-9 3 neopentyl, 1 Br High steric bulk, Br as a leaving group
(2,2-Dimethylpropoxy)triethylplumbane 17393-68-9 3 ethyl, 1 neopentoxy Ether oxygen enhances Lewis basicity
Diethyldipropylplumbane 3440-77-5 2 ethyl, 2 propyl Linear alkyls, lower steric hindrance
Butyl(triethyl)plumbane 64346-32-3 3 ethyl, 1 butyl Longer alkyl chain increases lipophilicity
Dimethylbis(trifluoromethyl)plumbane 67946-73-0 2 methyl, 2 CF₃ Electron-withdrawing CF₃ groups increase electrophilicity
  • Steric Effects : The neopentyl groups in the target compound provide greater steric protection compared to linear alkyl chains in diethyldipropylplumbane (3440-77-5) or butyl(triethyl)plumbane (64346-32-3) .
  • Electronic Effects : Bromine’s electronegativity contrasts with the electron-donating ethyl groups in butyl(triethyl)plumbane and the electron-withdrawing trifluoromethyl groups in dimethylbis(trifluoromethyl)plumbane (67946-73-0) .

Reactivity Profiles

  • Substitution Reactions : The bromine substituent in this compound facilitates nucleophilic substitution, whereas the neopentoxy group in (2,2-dimethylpropoxy)triethylplumbane (17393-68-9) may resist such reactions due to stronger C-O bonding .
  • Cross-Coupling Potential: Sulfur-containing analogs like dimethylbis(phenylthio)plumbane (62560-46-7) exhibit higher nucleophilicity at sulfur, enabling participation in thiolate-mediated couplings—a pathway less accessible to the brominated target compound .

Stability and Decomposition Pathways

  • Thermal Stability : The bulky neopentyl groups in the target compound likely enhance thermal stability compared to diethyldipropylplumbane (3440-77-5), which has smaller substituents .
  • Hydrolytic Sensitivity : this compound may hydrolyze more readily than fully alkylated derivatives (e.g., butyl(triethyl)plumbane) due to the polar Pb-Br bond, though steric shielding could mitigate this .

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